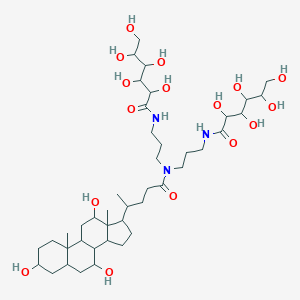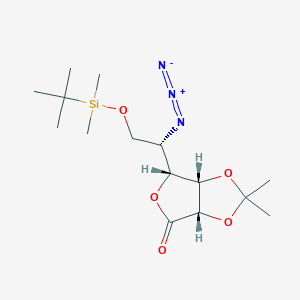
4-羟基-3,5-二异丙基苯甲酸
概述
描述
4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3. It is known for its role in various scientific research applications, particularly in the fields of chemistry and life sciences. The compound is also referred to as 4-hydroxy-3,5-bis(propan-2-yl)benzoic acid.
科学研究应用
4-Hydroxy-3,5-diisopropylbenzoic acid is used in various scientific research applications, including:
Pharmaceutical Research: It is used in the development of novel drugs due to its potent antioxidant properties.
Analytical Applications: The compound is suitable for use in pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing.
Intermediate in Agrochemicals and Dyestuffs: It plays an important role as an intermediate in the production of agrochemicals and dyestuffs.
作用机制
Target of Action
4-Hydroxy-3,5-diisopropylbenzoic Acid is a useful organic compound for research related to life sciences . .
Biochemical Pathways
Result of Action
It’s known that the compound is related to propofol, as an antioxidant . This suggests that it may have similar antioxidant properties, which can protect cells from damage caused by harmful free radicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthetic strategy for 4-Hydroxy-3,5-diisopropylbenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation reaction. The reaction is typically tracked using High-Performance Liquid Chromatography (HPLC) and is considered complete when the conversion to hydroxy benzoic acid is less than 5%. The reaction conditions include:
Temperature: The reaction is carried out at a temperature range of 60-65°C.
Catalysts: Solid acid catalysts are used, which can be filtered and reused for subsequent reactions.
Purification: The product is crystallized at 5-10°C for 6-10 hours and then dried at 50-60°C for 6 hours.
Industrial Production Methods
Industrial production methods for 4-Hydroxy-3,5-diisopropylbenzoic acid involve continuous-flow synthesis, which offers advantages in terms of efficiency, safety, and fine reaction control . This method allows for the production of the compound on a larger scale with minimal by-product formation .
化学反应分析
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzoic acid undergoes several types of chemical reactions, including:
Friedel-Crafts Alkylation:
Decarboxylation: The removal of a carboxyl group from the molecule.
Common Reagents and Conditions
Reagents: Alkylating agents and mineral acids are commonly used in the synthesis.
Conditions: The reactions are typically carried out at elevated temperatures and may involve the use of solid acid catalysts.
Major Products
The major product formed from these reactions is 4-Hydroxy-3,5-diisopropylbenzoic acid itself, with minimal impurities.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic Acid: A simpler analog with similar antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Another antioxidant compound with bulkier substituents.
Uniqueness
4-Hydroxy-3,5-diisopropylbenzoic acid is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it a valuable intermediate in the synthesis of various chemical products.
属性
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














